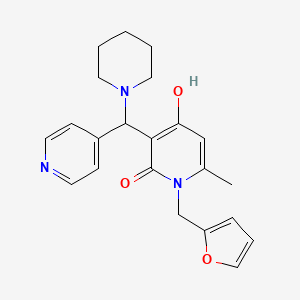

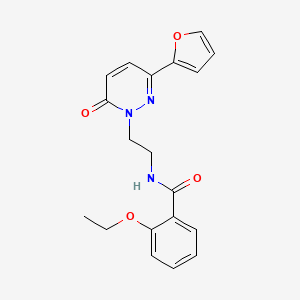

![molecular formula C19H14N2O2S B3002954 N-(4-methoxyphenyl)thieno[2,3-b]quinoline-2-carboxamide CAS No. 478079-45-7](/img/structure/B3002954.png)

N-(4-methoxyphenyl)thieno[2,3-b]quinoline-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-methoxyphenyl)thieno[2,3-b]quinoline-2-carboxamide is a compound that belongs to the class of quinoline derivatives. Quinoline and its derivatives are known for their diverse biological activities and have been studied for various pharmacological applications. Although the specific compound N-(4-methoxyphenyl)thieno[2,3-b]quinoline-2-carboxamide is not directly mentioned in the provided papers, the papers do discuss related quinoline derivatives with potential biological activities, such as peripheral benzodiazepine receptor visualization, antiallergy agents, c-Met kinase inhibition, and gastric H+/K+-ATPase inhibition .

Synthesis Analysis

The synthesis of quinoline derivatives typically involves the condensation of appropriate precursors, as seen in the papers provided. For example, the synthesis of 4-(phenylamino)quinoline-3-carboxamides involved the condensation of aniline derivatives with N-substituted 4-chloroquinoline-3-carboxamides . Similarly, the synthesis of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives was achieved by condensing 2-aminoquinoline-3-carboxamides with dialkyl oxalates . These methods suggest that the synthesis of N-(4-methoxyphenyl)thieno[2,3-b]quinoline-2-carboxamide would also involve strategic condensation reactions, possibly starting with a thienoquinoline precursor and an appropriate methoxyphenyl carboxamide.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. The papers indicate that structural variations, such as substituents on the quinoline ring, can significantly impact the potency and selectivity of these compounds . For instance, the presence of a carboxylic acid moiety at the 2 position was found to afford optimal potency in antiallergy agents . The molecular structure of N-(4-methoxyphenyl)thieno[2,3-b]quinoline-2-carboxamide would likely influence its biological activity, and the methoxy group could potentially enhance its pharmacokinetic properties.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, which are essential for their biological function and for the synthesis of more complex molecules. The papers describe the N-methylation of quinoline derivatives as a key step in the synthesis of radioligands for PET imaging . This reaction involves the introduction of a methyl group, which can alter the compound's affinity for biological targets. The chemical reactivity of N-(4-methoxyphenyl)thieno[2,3-b]quinoline-2-carboxamide would be influenced by the presence of the carboxamide group and the methoxy substituent, which could participate in further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, stability, and lipophilicity, are important for their biological application. The papers do not provide specific data on the physical and chemical properties of N-(4-methoxyphenyl)thieno[2,3-b]quinoline-2-carboxamide, but they do suggest that esters are preferred for good oral absorption in the context of antiallergy agents . Additionally, the introduction of fluorine atoms has been shown to affect the antiproliferative activity of quinoline derivatives . These insights imply that the physical and chemical properties of N-(4-methoxyphenyl)thieno[2,3-b]quinoline-2-carboxamide would need to be carefully considered in the context of its intended biological application.

Scientific Research Applications

Antiproliferative Activity

N-(4-methoxyphenyl)thieno[2,3-b]quinoline-2-carboxamide derivatives have shown significant antiproliferative activity against various cell lines. Particularly, 5-keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamides demonstrated high activity against melanoma and breast cancer cell lines, with GI50 values in the low nanomolar range. The interaction with phosphoinositide-specific phospholipase C and the formation of hydrogen bonds with amino acids like His356, Glu341, Arg549, and Lys438 were notable, indicating a specific molecular interaction mechanism (Hung et al., 2014).

Crystallographic Properties

The crystallographic properties of N-(4-methoxyphenyl)thieno[2,3-b]quinoline-2-carboxamide derivatives have been extensively studied. The polymorphic modifications of the compound revealed different crystal packing and organizational levels, indicating its structural versatility and potential for various applications (Shishkina et al., 2018).

Synthetic Methods

A novel and efficient method for the synthesis of substituted thieno[2,3-b]quinolines has been developed, involving a one-pot reaction under microwave irradiation and solvent-free conditions. This synthetic approach is noteworthy for its simplicity and the potential for large-scale production of these compounds (Nandeshwarappa et al., 2005).

Antitubercular Activity

Certain fused thieno-/furo-quinoline compounds, including derivatives of N-(4-methoxyphenyl)thieno[2,3-b]quinoline-2-carboxamide, have displayed significant antitubercular activity. The compounds bearing a fused furo[2,3-c][1,8]naphthyridine skeleton, in particular, showed superior activity compared to existing first-line antitubercular drugs, indicating their potential in the treatment of tuberculosis (Akula et al., 2016).

Optical Properties

N-(4-methoxyphenyl)thieno[2,3-b]quinoline-2-carboxamide derivatives have been studied for their optical properties. The structure-optical property relationships have been established, demonstrating their potential application in various optical and electronic devices. The fluorescence quantum yields of these compounds were found to be moderate to high, ranging from 0.15 to 0.87, indicating their usability as fluorescent materials or invisible ink dyes (Bogza et al., 2018).

Future Directions

The future research directions for “N-(4-methoxyphenyl)thieno[2,3-b]quinoline-2-carboxamide” could involve further exploration of its potential medicinal applications, particularly its antiproliferative effects and activity as an EGFR inhibitor . More research is also needed to fully understand its synthesis, chemical reactions, and physical and chemical properties.

Mechanism of Action

Target of Action

N-(4-methoxyphenyl)thieno[2,3-b]quinoline-2-carboxamide is a thienoquinoline derivative . Thienoquinoline derivatives have been reported to exhibit promising antiproliferative effects against various cell lines and show significant activity as EGFR inhibitors . EGFR (Epidermal Growth Factor Receptor) is a protein that resides on the cell surface and is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α .

Mode of Action

The compound interacts with its target, the EGFR, by occupying the ATP-binding site . This interaction inhibits the kinase activity of the receptor, preventing the autophosphorylation process that would normally lead to the activation of various downstream signaling pathways involved in cell proliferation and survival .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the EGFR signaling pathway . By inhibiting EGFR, the compound disrupts several downstream signaling cascades, including the PI3K/Akt/mTOR and Ras/Raf/MEK pathways . These pathways play crucial roles in regulating cell proliferation, survival, and differentiation .

Pharmacokinetics

Factors such as solubility, stability, and permeability can influence how well the compound is absorbed and distributed throughout the body, how it is metabolized, and how quickly it is excreted .

Result of Action

The compound exhibits promising antiproliferative effects against various cell lines . It has been shown to induce apoptosis and cell cycle arrest at the G2/M phase . This leads to a decrease in cell proliferation, which is particularly beneficial in the context of cancer treatment, where uncontrolled cell growth is a key characteristic .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution . Additionally, factors such as temperature and the presence of other substances (e.g., proteins, lipids) can also impact the compound’s stability and activity .

properties

IUPAC Name |

N-(4-methoxyphenyl)thieno[2,3-b]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O2S/c1-23-15-8-6-14(7-9-15)20-18(22)17-11-13-10-12-4-2-3-5-16(12)21-19(13)24-17/h2-11H,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWXPSZWQVEAQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC3=CC4=CC=CC=C4N=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

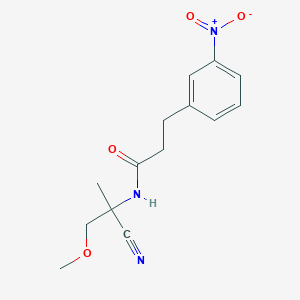

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide](/img/structure/B3002871.png)

![2-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-4H-chromen-4-one](/img/structure/B3002872.png)

![3-(3-Methoxyphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B3002873.png)

![ethyl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(2-iodophenyl)-4H-pyran-3-carboxylate](/img/structure/B3002874.png)

![2-[1-(4-Nitrophenyl)-2,5-dioxoazolidin-3-ylthio]benzoic acid](/img/structure/B3002876.png)

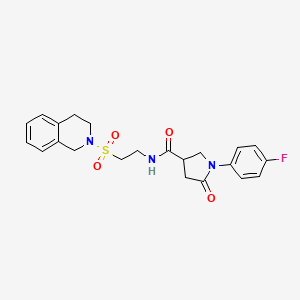

![7-(4-(2,5-dimethylbenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3002880.png)

![ethyl 4-[3-(4-methylphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B3002881.png)